3-Ethylazetidin-3-ol; trifluoroacetic acid

Medicinal Chemistry Building Blocks Physicochemical Properties

Researchers sourcing azetidine scaffolds often face hidden reactivity cliffs when substituting counterions or N-substituents. 3-Ethylazetidin-3-ol TFA salt eliminates this risk by providing a pre-validated, high-Fsp³ (0.857) building block with a tertiary alcohol handle. Key procurement advantages: [•] Single batch QC with ≥95% purity ensures reproducible biological data [•] TFA salt form offers superior solubility vs. HCl in FBDD screening cascades [•] Compact MW (215.17) & low tPSA (32 Ų) ideal for CNS lead optimization. R&D supply chain backed by ISO-grade storage and global cold-chain logistics.

Molecular Formula C7H12F3NO3
Molecular Weight 215.17 g/mol
CAS No. 1354792-80-5
Cat. No. B1376221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidin-3-ol; trifluoroacetic acid
CAS1354792-80-5
Molecular FormulaC7H12F3NO3
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESCCC1(CNC1)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
InChIKeyWAXLZKRTSIMOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylazetidin-3-ol Trifluoroacetic Acid: Baseline Properties


3-Ethylazetidin-3-ol; trifluoroacetic acid (CAS 1354792-80-5) is a TFA salt of a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles valued as building blocks in medicinal chemistry [1]. This compound combines the strained azetidine core with a tertiary alcohol at the 3-position and an ethyl substituent. The trifluoroacetic acid salt form (molecular formula C7H12F3NO3, MW 215.17) is the most widely cataloged commercial form, typically supplied at ≥95% purity . Its structural characteristics, including a high Fsp3 value of 0.857, a low calculated LogP of -0.19, and a small polar surface area of 32 Ų, are important descriptors for medicinal chemistry applications [1].

Why Generic Substitution Fails for This Compound


The selection of 3-ethylazetidin-3-ol as a specific salt form is a critical decision point in research and development. The azetidine class exhibits structure-dependent reactivity, where modifications to the ring nitrogen, the 3-position substituent, or the counterion can profoundly alter synthetic utility and biological performance [1]. Generic substitution with a closely related analog—such as the free base, a different alkyl chain (e.g., 3-methyl), a different counterion (e.g., hydrochloride), or even a positional isomer—is not equivalent without rigorous re-validation. The specific combination of the ethyl group, tertiary alcohol, and TFA counterion in this compound dictates its unique physicochemical properties (including solubility, stability, and lipophilicity) and its role as a building block, thereby invalidating simple functional replacement.

Quantitative Differentiation: Comparative Evidence Guide


Physicochemical Profile: TFA Salt vs. Hydrochloride Salt

The choice of counterion in a building block can dramatically impact its utility. The trifluoroacetic acid (TFA) salt of 3-ethylazetidin-3-ol (MW 215.17, LogP -0.19) exhibits a different molecular weight and lipophilicity profile compared to its hydrochloride (HCl) salt analog (CAS 935668-00-1, MW 137.61, LogP 0.8615) [1][2]. This difference is crucial in early-stage drug discovery, where the physicochemical properties of fragments and building blocks directly influence screening outcomes and synthetic tractability.

Medicinal Chemistry Building Blocks Physicochemical Properties

Structural Role of the 3-Ethyl Substituent

Within the azetidine class, substitution at the 3-position is a key driver of structure-activity relationships. While direct comparative activity data for the target compound is sparse, class-level inference from SAR studies indicates that replacing the 3-ethyl group in 3-ethylazetidin-3-ol with a smaller 3-methyl group alters the steric and electronic environment of the molecule . The ethyl group provides a different degree of lipophilicity and steric bulk compared to a methyl or hydrogen, which is a critical parameter for optimizing interactions with biological targets like PDE4 [1].

Organic Synthesis Structure-Activity Relationship Building Blocks

Azetidine Scaffolds and Pharmacokinetic Potential

A key value proposition of the azetidine scaffold is its ability to improve pharmacokinetic (PK) performance. A 2026 review of azetidines in medicinal chemistry highlights that FDA-approved drugs incorporating azetidine motifs, such as baricitinib and cobimetinib, often demonstrate enhanced metabolic stability and optimized PK profiles [1]. Furthermore, literature directly reports 'numerous examples of improved potency and/or pharmacokinetic performance for azetidines vs related heterocycles' [2]. While specific in vivo data for 3-ethylazetidin-3-ol trifluoroacetic acid is not identified, this body of evidence supports its potential as a privileged scaffold for building molecules with favorable drug-like properties.

Drug Discovery Pharmacokinetics Metabolic Stability

Optimal Application Scenarios


PDE4 Inhibitor Synthesis

This compound serves as a key building block for introducing a 3-substituted azetidine moiety into a core scaffold, a strategy known to modulate the activity of phosphodiesterase 4 (PDE4) [1]. The 3-ethyl group is a specific structural variation that can be explored to optimize inhibitory potency and selectivity for specific PDE4 isoforms, as shown in related studies on pulmonary inflammation models [1].

Fragment-Based Drug Discovery

With a molecular weight of 215.17 and high Fsp3 (0.857), this compound is an ideal fragment-sized molecule for FBDD campaigns [1]. The TFA salt form offers a distinct LogP profile compared to the HCl salt, providing researchers with a choice of physicochemical properties to match their screening cascade and hit-to-lead optimization goals [1].

CNS Target Modulation

Azetidine derivatives, particularly those with 3-substituents, have been explored as modulators of catecholaminergic neurotransmission in the brain [1]. 3-Ethylazetidin-3-ol TFA salt can be incorporated as a building block into new chemical entities being investigated for central nervous system (CNS) disorders, where its compact size and low molecular weight are advantageous for crossing the blood-brain barrier [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylazetidin-3-ol; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.